1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide
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Overview
Description
1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide is a complex organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a fluorophenoxy group, an indazole moiety, and an azetidine ring
Preparation Methods
The synthesis of 1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include the following steps:
Formation of the Fluorophenoxy Acetyl Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acetylating agent under controlled conditions to form the fluorophenoxy acetyl intermediate.
Synthesis of the Indazole Derivative: The indazole moiety is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Coupling Reaction: The fluorophenoxy acetyl intermediate is then coupled with the indazole derivative using suitable coupling reagents and conditions to form the desired product.
Final Cyclization: The final step involves the cyclization of the coupled intermediate to form the azetidine ring, resulting in the formation of this compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Chemical Reactions Analysis
1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups using appropriate reagents and conditions.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets in cells and organisms.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in the body.
Industrial Applications: It may be used in the development of new materials and chemical processes in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways in the body. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide can be compared with other similar compounds, such as:
Indazole Derivatives: Compounds containing the indazole moiety, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Azetidine Derivatives: Compounds with the azetidine ring, which are studied for their potential as building blocks in drug design and synthesis.
Fluorophenoxy Compounds: Compounds containing the fluorophenoxy group, which are investigated for their unique chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-(1H-indazol-6-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c20-15-3-1-2-4-17(15)27-11-18(25)24-9-13(10-24)19(26)22-14-6-5-12-8-21-23-16(12)7-14/h1-8,13H,9-11H2,(H,21,23)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGQURVREQVFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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